molecular formula C20H15N3O5 B4581563 (5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4581563
M. Wt: 377.3 g/mol
InChI Key: RVXUWRSMXZKHEE-UJHPFZFGSA-N
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Description

(5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with methylphenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzaldehyde with 2-nitrobenzaldehyde in the presence of a base to form the intermediate product. This intermediate is then reacted with a diazinane derivative under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazinane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane derivatives and compounds with nitrophenyl and methylphenyl groups. Examples include:

  • 2-Hydroxy-2-methylpropiophenone
  • Organochlorine compounds like chloroform and trichloroethylene

Uniqueness

What sets (5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c1-13-7-2-4-11-16(13)22-19(25)15(18(24)21-20(22)26)10-6-9-14-8-3-5-12-17(14)23(27)28/h2-12H,1H3,(H,21,24,26)/b9-6+,15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXUWRSMXZKHEE-UJHPFZFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione

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